molecular formula C29H28N4O4 B13737747 2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetraamine

2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetraamine

Cat. No.: B13737747
M. Wt: 496.6 g/mol
InChI Key: OQBVJDZDJMKHCF-UHFFFAOYSA-N
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Description

2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetraamine is an organic compound with a unique spirobifluorene structure. This compound is known for its applications in various fields, including organic electronics and photonics, due to its excellent thermal and chemical stability .

Preparation Methods

The synthesis of 2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetraamine involves several organic synthesis steps. One common method includes the bromination of 9,9’-spirobifluorene using bromine as the oxidizing agent and iron (III) chloride as the catalyst . The reaction conditions need to be carefully controlled to ensure high yield and purity. Industrial production methods often involve large-scale synthesis with optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetraamine undergoes various chemical reactions, including:

Scientific Research Applications

2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetraamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetraamine involves its interaction with molecular targets and pathways. The spirobifluorene linkage in the molecule helps in decreasing the crystallization tendency and increases color stability by preventing the formation of aggregates or excimers . This unique structure enhances its performance in electronic and photonic applications.

Comparison with Similar Compounds

2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetraamine can be compared with other similar compounds such as:

These compounds share similar structural features but differ in their specific applications and properties, highlighting the uniqueness of 2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetraamine in terms of its stability and efficiency in various applications.

Properties

Molecular Formula

C29H28N4O4

Molecular Weight

496.6 g/mol

IUPAC Name

2,2',7,7'-tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetramine

InChI

InChI=1S/C29H28N4O4/c1-34-25-9-17-13(5-21(25)30)14-6-22(31)26(35-2)10-18(14)29(17)19-11-27(36-3)23(32)7-15(19)16-8-24(33)28(37-4)12-20(16)29/h5-12H,30-33H2,1-4H3

InChI Key

OQBVJDZDJMKHCF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C3=CC(=C(C=C3C4(C2=C1)C5=CC(=C(C=C5C6=CC(=C(C=C46)OC)N)N)OC)OC)N)N

Origin of Product

United States

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